molecular formula C13H15NO2 B6345944 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol CAS No. 1354923-70-8

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Cat. No. B6345944
CAS RN: 1354923-70-8
M. Wt: 217.26 g/mol
InChI Key: LUXCLFWVHHUENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” seems to be a complex organic molecule. It likely contains an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms), a phenyl ring (a six-membered ring of carbon atoms), and a tert-butyl group (a carbon atom bonded to three methyl groups) .


Synthesis Analysis

While specific synthesis methods for “3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol” were not found, related compounds have been synthesized using various methods. For instance, 3-(4-tert-butylphenyl)-2-propen-1-one, a precursor to Lilial®, was synthesized via an aldol condensation in an ionic liquid .

Scientific Research Applications

Synthesis of Fragrance Compounds

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: is used in the synthesis of various fragrance compounds. A notable application is its use as a precursor in the synthesis of Lilial® , a widely used fragrance compound . The synthesis process involves an aldol condensation in an ionic liquid, which has been shown to increase yields and selectivity compared to traditional organic solvents .

Development of Ionic Liquids

The compound’s synthesis process has contributed to the development of ionic liquids . These are salts in the liquid state, which are often used as solvents for chemical reactions. The research on 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol has helped in understanding the reaction selectivity in ionic liquids .

Catalysis Research

In the context of catalysis, the compound’s synthesis involves the use of piperidine as a base catalyst. This has implications for research into base-catalyzed reactions and the development of new catalysts that can improve reaction efficiency .

Green Chemistry

The synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol aligns with the principles of green chemistry . It emphasizes the use of environmentally benign solvents and aims to reduce the generation of hazardous substances .

Selectivity in Chemical Synthesis

The research has highlighted the importance of selectivity in chemical synthesis. By suppressing self-aldol condensation of propanal, the synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol demonstrates how to achieve high selectivity in cross-aldol condensation products .

Organic Solvent Alternatives

The use of ionic liquids in the synthesis of this compound provides an alternative to traditional organic solvents. This has broader implications for the chemical industry in terms of finding safer and more sustainable solvent systems .

Safety and Hazards

The safety data sheet for a related compound, 3-(4-tert-Butylphenyl)propanal, indicates that it is toxic if swallowed, causes skin irritation, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCLFWVHHUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

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